molecular formula C10H7N3O4 B2996195 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1006952-14-2

1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2996195
CAS RN: 1006952-14-2
M. Wt: 233.183
InChI Key: MQAJHIZBDRTTFA-UHFFFAOYSA-N
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Description

  • Functional Groups : Contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .

Synthesis Analysis

The synthesis of 2-nitrophenylacetic acid involves the nitration of phenylacetic acid . This reaction introduces the nitro group (NO~2~) onto the phenyl ring, resulting in the formation of the target compound .


Molecular Structure Analysis

   H    |    C   / \  H   C=O     / \    C   NO2   / \  H   C    |    H 

Chemical Reactions Analysis

  • Protecting Group for Primary Alcohols

    • 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols. The alcohol reacts with 2-nitrophenylacetic acid to form an ester. This protecting group is compatible with other existing alcohol protecting groups .
    • Additionally, the Mitsunobu reaction involving diethyl azidocarboxylate and triphenylphosphine can also protect alcohols using 2-nitrophenylacetic acid .
  • Formation of Heterocycles

    • Both processes are valuable in the synthesis of biologically active molecules .

Physical And Chemical Properties Analysis

Safety And Hazards

  • Precautionary Statements : Follow safety precautions for handling irritants .

properties

IUPAC Name

1-(2-nitrophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-5-11-12(6-7)8-3-1-2-4-9(8)13(16)17/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAJHIZBDRTTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid

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